molecular formula C7H16ClNO B2924210 (1S,3R)-3-(Dimethylamino)cyclopentan-1-ol;hydrochloride CAS No. 2247102-19-6

(1S,3R)-3-(Dimethylamino)cyclopentan-1-ol;hydrochloride

Cat. No. B2924210
CAS RN: 2247102-19-6
M. Wt: 165.66
InChI Key: LEXAGCFGLWHAOU-HHQFNNIRSA-N
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Description

(1S,3R)-3-(Dimethylamino)cyclopentan-1-ol;hydrochloride, also known as DMAC or DMAC-HCl, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAC is a chiral amine that is widely used as a resolving agent and a ligand in asymmetric synthesis. In addition, DMAC has been found to have biological activity, making it a promising candidate for drug discovery.

Scientific Research Applications

Generation of Structurally Diverse Libraries

A study by G. Roman (2013) explored the use of a related compound, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, in generating a structurally diverse library of compounds through alkylation and ring closure reactions. This process produced a range of dithiocarbamates, thioethers, and various cyclic compounds, highlighting the potential of dimethylamino derivatives in synthetic organic chemistry to create a variety of structurally interesting molecules (Roman, 2013).

Synthesis of Lactams and Cyclic Amidinium Salts

Vicente et al. (2009) described the cyclometalation of specific hydrochloride salts to generate complexes with potential biological and pharmaceutical significance. This work included the synthesis of lactams and cyclic amidinium salts, demonstrating the compound's utility in developing pharmacologically relevant structures (Vicente, Saura-Llamas, García‐López, & Bautista, 2009).

Nonpeptide Agonist Discovery

Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, showing the utility of dimethylamino derivatives in pharmacological research as drug leads or research tools. This highlights the compound's role in identifying new therapeutic agents (Croston et al., 2002).

Synthesis and Optical Properties of Chalcone Derivatives

Rahulan et al. (2014) synthesized a compound demonstrating significant nonlinear optical properties, suggesting the potential application of dimethylamino derivatives in developing materials for optical device applications such as optical limiters. This research indicates the compound's relevance in materials science, especially in the field of photonics (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).

properties

IUPAC Name

(1S,3R)-3-(dimethylamino)cyclopentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-8(2)6-3-4-7(9)5-6;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXAGCFGLWHAOU-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CC[C@@H](C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R)-3-(Dimethylamino)cyclopentan-1-ol;hydrochloride

CAS RN

2247102-19-6
Record name rac-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol hydrochloride
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